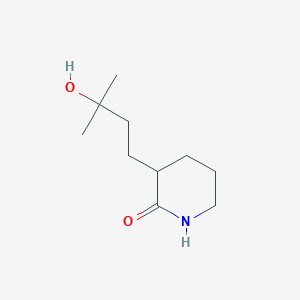

3-(3-Hydroxy-3-methylbutyl)piperidin-2-one

Description

Contextualization within Piperidine (B6355638) and Piperidinone Heterocyclic Chemistry

The chemical and biological significance of 3-(3-Hydroxy-3-methylbutyl)piperidin-2-one is best understood by first examining its parent scaffold, the piperidinone ring, which belongs to the broader class of nitrogen-containing heterocycles.

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry. researchgate.netbldpharm.com Their structural and functional diversity is central to the development of new therapeutic agents. hse.ruajchem-a.com An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of small-molecule drugs feature a nitrogen heterocycle in their structure. researchgate.net This prevalence is attributed to the ability of the nitrogen atom to form hydrogen bonds with biological targets, enhancing binding affinity and specificity. hse.ru These scaffolds are integral to a vast array of natural products, including alkaloids, vitamins, and antibiotics, as well as synthetic drugs. acs.org The continuous synthesis and study of nitrogen heterocycles fuel advancements in pharmaceuticals, agrochemicals, and materials science. researchgate.net

The piperidinone ring, a key feature of the title compound, is a widely recognized "privileged scaffold" in drug discovery. nih.govresearchgate.net Piperidones serve as crucial precursors to the piperidine ring, a motif found in numerous natural alkaloids and pharmaceutical agents. nih.govresearchgate.net The functional versatility of the piperidinone core allows for the synthesis of a wide range of derivatives with diverse biological activities, including anticancer, antimicrobial, antioxidant, and anti-HIV properties. nih.gov The development of efficient, stereoselective methods to create substituted piperidinones is an active area of research, as the precise three-dimensional arrangement of substituents is often critical for biological function. hse.rud-nb.info The piperidinone framework's ability to present substituents in well-defined spatial orientations makes it an invaluable template for designing molecules that can interact specifically with biological targets.

Table 1: Examples of Bioactive Piperidinone-Containing Scaffolds This table is interactive. Click on the headers to sort.

| Compound Class | Representative Activity | Reference |

|---|---|---|

| 3-Substituted Piperidin-2-ones | Versatile synthetic intermediates | researchgate.net |

| Spirooxindole-Piperidinones | Anticancer | acs.org |

| Piperidinol Analogs | Anti-tuberculosis | nih.govnih.gov |

| N-Substituted Piperidines | Anti-Alzheimer's agents | ajchem-a.com |

| Piperine Derivatives | PPARγ Agonists | dovepress.com |

Structural Features and Chemical Relevance of the 3-(3-Hydroxy-3-methylbutyl) Moiety

The side chain attached to the piperidinone core, a 3-hydroxy-3-methylbutyl group, imparts specific chemical properties and stereochemical complexity to the molecule.

The this compound molecule possesses two chiral centers: one at the C3 position of the piperidinone ring and another at the C3' position of the side chain, which bears the tertiary alcohol. The synthesis of molecules with tertiary alcohol stereocenters presents a significant challenge in organic chemistry. acs.orgcore.ac.uk

Reactions to form or substitute tertiary alcohols often proceed through Sₙ1-type mechanisms, which involve the formation of a planar carbocation intermediate. youtube.comyoutube.com Nucleophilic attack on this intermediate can occur from either face, typically leading to a racemic or mixed stereochemical outcome. youtube.com Achieving stereocontrol—that is, producing a single desired stereoisomer—requires carefully designed synthetic strategies that avoid such intermediates. Methods like the acs.orgd-nb.info-Meisenheimer rearrangement have been developed to construct chiral tertiary alcohols with high enantioselectivity. acs.org The direct, stereospecific substitution of a tertiary alcohol without prior activation is particularly challenging but has been achieved using specialized iron(III) catalysts for intramolecular reactions. core.ac.uk Therefore, the synthesis of a specific stereoisomer of this compound would necessitate an advanced, stereocontrolled approach to manage the configuration of both the ring and the side chain.

The 3-hydroxy-3-methylbutyl group is not merely a simple alkyl chain; it is a structural motif that has been incorporated into a variety of advanced and bioactive molecules. This highlights its relevance and utility as a building block in complex molecule synthesis. For instance, this moiety is found in potent inhibitors of IRAK4 (interleukin-1 receptor-associated kinase 4), a target for autoimmune diseases and cancer. google.com It has also been used in the synthesis of "double side chain" cholesterol analogues, molecules designed for biological study. researchgate.net Furthermore, a trifluoroborate salt of the 3-hydroxy-3-methylbutyl group has been developed as a reagent for introducing this chain into electron-deficient heteroarenes, demonstrating its value in creating libraries of potential drug candidates. d-nb.inforesearchgate.net

Table 2: Examples of Molecules Incorporating the 3-Hydroxy-3-methylbutyl Moiety This table is interactive. Click on the headers to sort.

| Complex Molecule | Chemical Class | Context of Moiety | Reference |

|---|---|---|---|

| N-[2-(3-Hydroxy-3-methylbutyl)-...]-pyridine-2-carboxamide | IRAK4 Inhibitor | N-alkyl side chain on an indazole core | google.com |

| 21-(3-Hydroxy-3-methylbutyl)cholest-5-ene-3β,3′,25-triol | Cholesterol Analogue | Second side chain attached at C21 | researchgate.net |

| Prenylated N-Heteroarenes | Bioactive Compound Precursors | Introduced via a trifluoroborate reagent | d-nb.info |

Overview of Current and Emerging Research Paradigms for this compound and Related Analogues

While specific research on this compound is not extensively documented in public literature, its structural components place it at the intersection of several important research trends. The study of its analogues suggests clear potential research directions.

Emerging paradigms for related substituted piperidinones focus on several key areas. First is the development of novel, highly stereoselective synthetic methods to access structurally complex piperidones with multiple stereocenters. hse.runih.gov Such methods are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net

A second major paradigm is the application of these scaffolds in medicinal chemistry. Piperidinone and piperidinol analogues are being actively investigated for a wide range of therapeutic applications, including treatments for tuberculosis, cancer, and neurodegenerative disorders like Alzheimer's disease. ajchem-a.comacs.orgnih.gov Research often involves synthesizing a series of related compounds to optimize biological activity and drug-like properties. nih.gov

Given these trends, future research on this compound would likely involve the design of stereocontrolled synthetic routes to access its distinct diastereomers. Subsequent investigations would probably explore its potential as a scaffold for new therapeutic agents, leveraging the combined properties of the versatile piperidinone core and the functionally relevant hydroxylated side chain.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)piperidin-2-one |

InChI |

InChI=1S/C10H19NO2/c1-10(2,13)6-5-8-4-3-7-11-9(8)12/h8,13H,3-7H2,1-2H3,(H,11,12) |

InChI Key |

XHIXGBBLOHBMAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1CCCNC1=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Hydroxy 3 Methylbutyl Piperidin 2 One and Its Structural Analogues

Retrosynthetic Disconnection Strategies for the Piperidin-2-one Core

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 3-(3-Hydroxy-3-methylbutyl)piperidin-2-one, two primary disconnections are considered: one at the C3-side chain bond and another within the piperidin-2-one ring itself.

Disconnection of the C3-Side Chain:

A logical primary disconnection is the bond between the C3 position of the piperidinone ring and the alkyl side chain. This leads to a piperidin-2-one anion (a nucleophile synthon) and a corresponding electrophilic synthon for the 3-hydroxy-3-methylbutyl group.

Route A: This approach envisions the alkylation of a pre-formed piperidin-2-one enolate. The synthetic equivalent for the nucleophilic synthon is δ-valerolactam, which can be deprotonated at the C3 position using a strong base. The electrophilic counterpart could be a suitable epoxide, such as 2,2-dimethyloxirane, or a halo-alcohol derivative.

Disconnection of the Piperidin-2-one Ring:

A more fundamental disconnection involves breaking the C-N or C-C bonds within the lactam ring. A common strategy is to disconnect the amide bond (C2-N1), which retrosynthetically leads to a δ-amino acid.

Route B: This disconnection points to a linear precursor, specifically a 5-amino-7-hydroxy-7-methyloctanoic acid derivative. The synthesis would then involve the cyclization of this amino acid or its corresponding ester to form the target lactam. This linear precursor can be further simplified by disconnecting the C-C bonds, suggesting starting materials like substituted glutaric acid derivatives or precursors for conjugate addition reactions.

These retrosynthetic pathways provide a strategic blueprint for the various synthetic approaches detailed in the following sections.

Established and Innovative Synthetic Approaches to Piperidinone Architectures

Building upon the retrosynthetic strategies, numerous methods have been developed for the construction of piperidin-2-one rings and their subsequent functionalization. These can be broadly categorized into intramolecular cyclization reactions and the derivatization of pre-existing cyclic systems.

The formation of the piperidin-2-one ring through intramolecular cyclization is a highly effective strategy, often allowing for the stereoselective construction of substituted systems.

Cascade reactions offer an efficient means of building molecular complexity in a single step. The aza-Michael/intramolecular-Michael cascade is a powerful tool for the synthesis of substituted piperidinones. This reaction typically involves the addition of an amine to a Michael acceptor, which then undergoes an intramolecular conjugate addition to form the heterocyclic ring.

While many examples focus on pyrrolidones, the principles can be extended to piperidinone synthesis. For instance, a primary amine can react with a dienone acceptor in a conjugate addition, and the resulting intermediate can then undergo an intramolecular aza-Michael addition to form the piperidinone ring. The diastereoselectivity of this process can often be controlled by the reaction conditions and the nature of the substrates.

| Catalyst/Conditions | Substrates | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Squaramide Catalyst | 3-Methyleneindolinones and Acrylamides | Spiro[indoline-3,3'-piperidine]-6'-ones | up to 99% | >20:1 |

| Base-catalyzed | Aminoketones with β-aryl enones | 2,6-diaryl substituted piperidinones | Modest | Mixture of cis/trans |

Data sourced from multiple studies on aza-Michael cyclizations for piperidinone and related structures. researchgate.netmun.ca

The intramolecular hydroamination of unsaturated amines is a highly atom-economical method for the synthesis of N-heterocycles. This reaction involves the addition of an N-H bond across a carbon-carbon multiple bond. Catalysts based on late transition metals, as well as lanthanides, have been shown to be effective for this transformation. For the synthesis of piperidin-2-ones, this strategy would typically involve the cyclization of an unsaturated amide precursor.

The cyclization of 6-aminohex-1-yne derivatives catalyzed by various late transition metals leads to the formation of dehydropiperidine structures, which are valuable precursors to piperidinones. rsc.org Lanthanocene-catalyzed hydroamination has also been successfully applied to the diastereoselective synthesis of 2,6-disubstituted piperidines. nih.gov

| Catalyst | Substrate | Product | Conversion/Selectivity |

| [Cu(CH₃CN)₄]PF₆ | 6-aminohex-1-yne | 2-methyl-1,2-dehydropiperidine | High catalytic activity |

| Cp₂NdCH(TMS)₂ | 2-substituted 8-nonen-4-amines | cis-2,6-disubstituted piperidines | >100:1 selectivity |

| Titanium/Tantalum Sulfonamide Complexes | Hepta-4,5-dienylamine | Tetrahydropyridine/Pyrrolidine (B122466) mixture | Active for ring-closing |

Data compiled from studies on metal-catalyzed intramolecular hydroamination. rsc.orgnih.govrsc.org

Palladium-catalyzed oxidative amination of alkenes, often referred to as the aza-Wacker reaction, provides a direct route to functionalized nitrogen heterocycles. This method involves the nucleophilic attack of an amine on a palladium-activated alkene, followed by subsequent transformations to yield the aminated product. This approach can be applied intramolecularly to form piperidinone rings from unsaturated amide precursors.

The reaction can proceed with high regioselectivity, and the use of molecular oxygen as the terminal oxidant makes it an environmentally attractive method. Various substituted indoles, lactams, and oxazolidinones have been shown to participate as nucleophiles in these reactions. nih.govnih.gov

| Catalyst System | Substrates | Product Type | Yield (%) |

| Pd(NPhth)₂(PhCN)₂ / O₂ / Bu₄NBr | Indoles and α-Olefins | N-functionalized indoles | 41-97% |

| Pd(OAc)₂ / O₂ | Alkenes and Amides | Allylic Amines | Varies |

Data from studies on palladium-catalyzed oxidative amination. nih.govnih.gov

An alternative to de novo ring construction is the modification of readily available cyclic precursors, such as piperidines and δ-valerolactam.

Oxidation of Piperidines:

The direct oxidation of a substituted piperidine (B6355638) can yield the corresponding piperidin-2-one. Various oxidizing agents can be employed for this transformation. For example, the oxidation of N-acyl piperidines with iron(II)-hydrogen peroxide or an iron complex with molecular oxygen can produce the desired lactams. researchgate.net Similarly, oxidation with bromine in acetic acid has been used to generate brominated piperidin-2-ones, which can be further modified. researchgate.net Potassium permanganate (B83412) has also been utilized for the oxidation of 1-(arylazo)-piperidines to the corresponding piperidin-2-ones. rsc.org

| Oxidizing Agent | Substrate | Product |

| Fe(II)-H₂O₂ | N-acyl-piperidines | Piperidin-2-ones |

| Bromine in Acetic Acid | Enantiopure piperidine | (R)-3,3-dibromo-piperidin-2-one |

| Potassium Permanganate | 1-(arylazo)piperidines | 1-(arylazo)piperidin-2-one |

Examples of piperidine oxidation to piperidin-2-ones. researchgate.netresearchgate.netrsc.org

Alkylation of Lactams:

Following the retrosynthetic analysis (Route A), the C3-side chain can be introduced by alkylating a pre-existing piperidin-2-one, such as δ-valerolactam. This approach involves the generation of an enolate at the C3 position using a strong base, followed by reaction with a suitable electrophile. A recent method describes the synthesis of 3-substituted piperidin-2-ones by alkylating esters with 3-azidopropyl trifluoromethanesulfonate, followed by reduction and cyclization, showcasing a versatile route starting from acyclic precursors that forms a 3-substituted lactam. arkat-usa.org The direct alkylation of δ-valerolactam itself is a common strategy in the synthesis of 3-substituted piperidinones. researchgate.net

Derivatization from Pre-existing Cyclic Amines and Lactams

Ring Contraction Transformations of Piperidine Derivatives

Ring contraction reactions offer a unique method for synthesizing smaller, often more complex, ring systems from more readily available larger ones. chemrxiv.org These transformations are valuable for converting piperidine skeletons into functionalized pyrrolidines or other downsized lactams. chemrxiv.org

Several modern strategies have been developed for the ring contraction of saturated heterocycles:

Photomediated Ring Contraction : A visible light-mediated approach utilizing a Norrish type II reaction can convert α-acylated cyclic piperidines into cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov This method challenges traditional paradigms for diversifying heterocyclic structures. nih.gov

Rhodium-Catalyzed C–C Activation : An innovative strategy for downsizing lactams involves the use of removable directing groups and rhodium-catalyzed C–C bond activation. This method has been shown to facilitate "6-to-5" ring contractions, converting six-membered piperidinones into five-membered γ-lactams (pyrrolidinones) with high selectivity and broad functional group tolerance. chemrxiv.org

Oxidative Rearrangement : N-H piperidines can undergo ring contraction to the corresponding pyrrolidine derivatives through an oxidative rearrangement using reagents like phenyliodine diacetate (PhI(OAc)2). This process is believed to proceed through an iminium ion intermediate that is subsequently trapped by a nucleophile. dntb.gov.ua

While these methods typically yield five-membered rings, the underlying principles of C-C bond cleavage and rearrangement offer potential pathways to re-engineer piperidine scaffolds into specifically substituted lactams.

Functionalization of α-Diazo Lactam Intermediates

The chemistry of α-diazo lactams provides a powerful tool for introducing substituents at the carbon adjacent to the carbonyl group. These diazo compounds serve as precursors to highly reactive carbenoid intermediates, which can undergo a variety of insertion and addition reactions. nih.gov

The general process involves two key stages:

Formation of the α-Diazo Lactam : The synthesis typically begins with the activation of the α-position of the parent lactam (e.g., piperidin-2-one). This is often achieved by formylation or ethoxalylation of the lactam enolate, followed by a diazo transfer reaction with a reagent such as tosyl azide. researchgate.net

Carbenoid Reactions : The resulting α-diazo lactam is then decomposed using a transition metal catalyst, most commonly rhodium(II) or copper(I), to generate a metal-carbene intermediate. This reactive species can then undergo various transformations to install a side chain. nih.govmdpi.com

Key transformations of α-diazo lactam-derived carbenes include:

C-H Insertion : The carbene can insert into an adjacent C-H bond, a reaction that is particularly useful for forming cyclic structures. Intramolecular C-H functionalization of enoldiazoacetamides, catalyzed by chiral dirhodium carboxylates, has been used to synthesize cis-β-lactams with high enantioselectivity. rsc.org

O-H Insertion : In the presence of alcohols or water, the carbene can insert into the O-H bond, leading to the formation of α-alkoxy or α-hydroxy lactams. researchgate.net

Cycloaddition Reactions : Diazo compounds can react with alkenes and alkynes in cyclopropanation and cyclopropenation reactions, respectively. mdpi.com

This methodology allows for the direct functionalization of the C3 position of the piperidinone ring, providing a route to introduce complex side chains.

| Reaction Type | Description | Typical Catalyst | Potential Application |

|---|---|---|---|

| C-H Insertion | Formation of a new C-C bond by inserting the carbene into a carbon-hydrogen bond. | Dirhodium Carboxylates (e.g., Rh₂(OAc)₄) | Intramolecular cyclization or intermolecular alkylation. |

| O-H Insertion | Formation of a new C-O bond by reacting the carbene with an alcohol or water. | Rh₂(OAc)₄ | Synthesis of α-hydroxy or α-alkoxy lactams. |

| Cyclopropanation | Reaction with an alkene to form a cyclopropane (B1198618) ring fused to the lactam. | Copper(I), Rhodium(II) | Introduction of a three-membered ring for further functionalization. |

Olefination and Nucleophilic Substitution Reactions in Piperidinone Synthesis

Classical synthetic approaches involving olefination and nucleophilic substitution remain highly relevant for constructing substituted piperidinones. These methods often utilize readily available starting materials and provide robust pathways to the target compounds. youtube.comresearchgate.net

Alkylation of Lactam Enolates : One of the most direct methods for introducing a substituent at the C3 position is through the alkylation of a piperidin-2-one enolate. The lactam is deprotonated with a strong base, such as s-BuLi or LDA, to form the corresponding enolate, which is then treated with an appropriate electrophile. For example, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one was achieved by alkylating the chiral parent lactam with methyl iodide. researchgate.net This strategy could be adapted to introduce the 3-hydroxy-3-methylbutyl side chain by using a suitable halo- or sulfonate-functionalized precursor.

Olefination of Piperidones : 4-Piperidones are valuable intermediates that can be functionalized through olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction. youtube.com These reactions introduce a carbon-carbon double bond, which can then be further manipulated (e.g., via hydrogenation or oxidation) to install the desired side chain.

Nucleophilic Substitution : The synthesis of piperidine derivatives can also be achieved via intramolecular nucleophilic substitution, where a suitably functionalized acyclic amine undergoes cyclization to form the heterocyclic ring. nih.gov Furthermore, nucleophilic substitution reactions on pre-existing piperidine rings, particularly at activated positions like C2, can be catalyzed by metal triflates to introduce various alkyl and aryl groups with high diastereoselectivity. researchgate.net

Strategies for Stereoselective Introduction and Functionalization of the 3-(3-Hydroxy-3-methylbutyl) Side Chain

Achieving the correct stereochemistry is often critical for the biological activity of complex molecules. The synthesis of this compound requires control over the stereocenter at the C3 position of the piperidinone ring.

Several strategies can be employed for stereoselective synthesis:

Chiral Auxiliary-Mediated Alkylation : This is a well-established method for asymmetric synthesis. A chiral auxiliary, such as a phenylglycinol-derived group, is attached to the lactam nitrogen. researchgate.net This auxiliary directs the approach of the electrophile to one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary provides the enantiomerically enriched product. A study on the synthesis of N-protected 3-methylpiperidin-2-one (B1294715) demonstrated that using a (1R)-2-hydroxy-1-phenylethyl group on the nitrogen allowed for the synthesis of the (3S)-isomer as a single diastereomer. researchgate.net This approach is directly applicable to the introduction of the more complex 3-hydroxy-3-methylbutyl side chain.

Catalytic Asymmetric Synthesis : The development of chiral catalysts allows for the direct enantioselective functionalization of piperidinone precursors. For instance, palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones provides a modular and stereocontrolled route to highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.govrsc.org This method proceeds with complete stereoretention at the newly formed hydroxyl-bearing stereocenter. nih.gov

Enzymatic Resolution : Lipase-catalyzed kinetic resolution can be used to separate enantiomers of a racemic mixture. For example, the resolution of racemic 3-hydroxy-N-methylpiperidine has been achieved through lipase-catalyzed acetylation, affording the (R)-enantiomer with high enantiomeric excess. elsevierpure.com A similar enzymatic approach could be applied to resolve a racemic mixture of this compound or a key intermediate.

| Strategy | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral Auxiliary | A covalently attached chiral group directs the stereochemical outcome of a reaction. | High diastereoselectivity, predictable stereochemistry. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of enantiomerically enriched product. | High atom economy, potential for high enantiomeric excess (ee). | Catalyst development can be challenging and expensive. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer. |

Scalable Synthetic Protocols and Green Chemistry Considerations

Moving a synthetic route from laboratory-scale to industrial production requires careful consideration of scalability, safety, cost, and environmental impact. Green chemistry principles aim to minimize waste, reduce energy consumption, and use less hazardous materials.

Key considerations for a scalable and green synthesis of this compound include:

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic methods, such as asymmetric hydrogenation or C-H activation, are inherently more atom-economical than routes that use stoichiometric reagents or protecting groups. researchgate.net

Use of Catalysis : As seen in the asymmetric synthesis of piperidinones, catalytic amounts of chiral directors or transition metals can replace stoichiometric chiral auxiliaries, reducing waste and cost. researchgate.netnih.gov

Solvent Choice : Minimizing the use of hazardous organic solvents is a core principle of green chemistry. Research into performing reactions in water or under solvent-free conditions, potentially using microwave irradiation or ball milling, is an active area. The synthesis of paliperidone, a complex molecule containing a piperidine moiety, has been achieved using green chemistry principles. researchgate.net

Spectroscopic and Structural Characterization of 3 3 Hydroxy 3 Methylbutyl Piperidin 2 One

Advanced Spectroscopic Methods for Complete Structure Elucidation

The definitive identification and structural confirmation of 3-(3-Hydroxy-3-methylbutyl)piperidin-2-one would necessitate a combination of advanced spectroscopic techniques. Each method provides unique and complementary information to piece together the complete molecular puzzle.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. For this compound, a suite of NMR experiments would be required.

¹H NMR: This experiment would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the piperidin-2-one ring, the butyl side chain, the two methyl groups, and the hydroxyl and amine protons. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would indicate adjacent protons.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., carbonyl, carbinol, aliphatic). For instance, the carbonyl carbon of the lactam ring would appear significantly downfield.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure by establishing connectivity.

COSY (Correlation Spectroscopy) would identify protons that are coupled to each other, helping to trace out the proton networks within the piperidine (B6355638) ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing longer-range connectivity (typically over 2-3 bonds) between protons and carbons. This would be instrumental in connecting the 3-methylbutyl side chain to the C3 position of the piperidin-2-one ring.

A hypothetical ¹³C NMR data table for the target compound is presented below, with chemical shifts estimated based on known values for similar piperidine derivatives. researchgate.net

| Atom Number | Predicted Chemical Shift (ppm) |

| C2 (C=O) | ~175 |

| C6 | ~42 |

| C3 | ~40 |

| C5 | ~29 |

| C4 | ~22 |

| C1' | ~35 |

| C2' | ~28 |

| C3' (C-OH) | ~71 |

| C4' (CH₃) | ~29 |

| C5' (CH₃) | ~29 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₉NO₂), the exact mass of the molecular ion ([M+H]⁺) would be measured and compared to the calculated theoretical value, confirming the molecular formula.

Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for this molecule would likely involve:

Loss of a water molecule (H₂O) from the tertiary alcohol.

Alpha-cleavage adjacent to the carbonyl group or the nitrogen atom of the lactam ring. libretexts.org

Cleavage of the bond between the piperidine ring and the side chain.

A predicted HRMS data table is shown below.

| Ion Formula | Calculated Mass |

| [C₁₀H₁₉NO₂ + H]⁺ | 186.1494 |

| [C₁₀H₁₉NO₂ + Na]⁺ | 208.1313 |

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. rsc.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

A broad O-H stretch from the tertiary alcohol.

An N-H stretch from the secondary amide (lactam).

A strong C=O stretch from the amide carbonyl group.

C-H stretching and bending vibrations from the aliphatic parts of the molecule.

A C-N stretch from the amide.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and would aid in the comprehensive vibrational analysis of the molecule. researchgate.net

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3500-3200 (broad) |

| N-H (lactam) | 3400-3200 |

| C-H (sp³) | 3000-2850 |

| C=O (lactam) | 1680-1640 |

| C-N | 1400-1000 |

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are essential for determining the purity of a synthesized compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) would be the primary method for assessing the purity of this compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be employed. The presence of a single, sharp peak would indicate a high degree of purity.

Since the molecule possesses a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers. Chiral HPLC or chiral gas chromatography would be necessary to separate these enantiomers. nih.govresearchgate.net This is typically achieved using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. researchgate.netnih.gov

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. mdpi.comresearchgate.net This technique yields precise information on bond lengths, bond angles, and torsional angles, revealing the conformation of the piperidine ring (e.g., chair or boat) and the orientation of the side chain. nih.gov

Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. In this case, hydrogen bonds involving the hydroxyl group and the N-H and C=O groups of the lactam are expected to play a significant role in the solid-state architecture. researchgate.net

Computational and Theoretical Investigations of 3 3 Hydroxy 3 Methylbutyl Piperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivitynih.gov

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nanobioletters.com The initial step in most computational studies is geometry optimization, where DFT is used to find the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. scispace.com For 3-(3-Hydroxy-3-methylbutyl)piperidin-2-one, this process would determine the precise bond lengths, bond angles, and dihedral angles of its equilibrium state. The piperidin-2-one ring is expected to adopt a stable chair-like conformation.

Following optimization, vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. nih.gov The absence of any imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum. nih.gov

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Carbonyl) | ~1.23 Å |

| Bond Length | N-C (Amide) | ~1.35 Å |

| Bond Length | C-O (Alcohol) | ~1.43 Å |

| Bond Angle | O=C-N (Amide) | ~123° |

| Bond Angle | C-O-H (Alcohol) | ~109° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and lower kinetic stability. nih.gov

From the energies of the HOMO and LUMO, global reactivity descriptors can be calculated. These descriptors quantify various aspects of a molecule's reactivity. For this compound, the HOMO is expected to be localized on the oxygen atoms of the carbonyl and hydroxyl groups and the nitrogen atom, while the LUMO is likely centered on the antibonding π* orbital of the carbonyl group. dergipark.org.tr

| Parameter | Formula | Predicted Value |

|---|---|---|

| EHOMO | - | -6.8 eV |

| ELUMO | - | +0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.3 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.65 eV |

| Chemical Softness (S) | 1 / (2η) | 0.137 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.15 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 1.36 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. nih.govrsc.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

In this compound, a significant interaction is expected between the lone pair of the nitrogen atom (n) and the antibonding π* orbital of the adjacent carbonyl group (C=O). This n → π* interaction is characteristic of amides and contributes to the planarity and stability of the amide bond. Other interactions, such as those involving the hydroxyl group, would also be identified. nih.gov

| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| n(N) | π(C=O) | Amide Resonance | ~50-60 |

| n(O)hydroxyl | σ(C-H) | Hyperconjugation | ~1-3 |

| σ(C-H) | σ*(C-C) | Hyperconjugation | ~2-5 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sitesnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov

For this compound, the MEP surface would show a significant negative potential around the carbonyl and hydroxyl oxygen atoms due to their high electronegativity and lone pairs. Conversely, the hydrogen atoms bonded to nitrogen (N-H) and oxygen (O-H) would exhibit a strong positive potential, making them primary sites for hydrogen bonding. bhu.ac.in

Conformational Landscape Analysis and Molecular Dynamics Simulationsnih.gov

Molecules with multiple single bonds, like this compound, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. sci-hub.se Computational methods can systematically rotate the flexible bonds (like those in the side chain) to map out the potential energy surface and locate low-energy conformers. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. nih.gov By simulating the motions of atoms and molecules according to the laws of classical mechanics, MD provides insights into conformational flexibility, stability, and intermolecular interactions in a simulated environment (e.g., in water). researchgate.netmdpi.com An MD simulation of this compound would reveal the preferred conformations of the side chain and the dynamic stability of the piperidinone ring. rsc.orgresearchgate.net

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) Developmentrsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design and toxicology to predict the biological activity of chemical compounds based on their molecular structures. nih.gov A QSAR model is a mathematical equation that correlates variations in the structural properties (described by molecular descriptors) of a series of compounds with their measured biological activity. mdpi.com

To develop a QSAR model for compounds related to this compound, a dataset of structurally similar molecules with known biological activities (e.g., inhibitory concentrations) would be required. nih.govresearchgate.net Various descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each molecule. Statistical methods, such as multiple linear regression (MLR), are then used to build a predictive model. researchgate.net The model's reliability is assessed through rigorous internal and external validation procedures. nih.gov

A hypothetical QSAR model might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(E LUMO)

Where pIC₅₀ is the biological activity, logP is a measure of lipophilicity, TPSA is the topological polar surface area, and E LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (β) are determined by the regression analysis.

Structure Activity Relationship Sar Elucidation for 3 3 Hydroxy 3 Methylbutyl Piperidin 2 One and Its Derivatives

Systematic Modification of the Piperidin-2-one Core and Its Impact on Molecular Interactions

The piperidin-2-one scaffold serves as a crucial pharmacophore in a multitude of biologically active compounds. Modifications to this core can significantly alter the compound's binding affinity, selectivity, and pharmacokinetic properties. Key modifications often involve N-substitution, ring size alteration, and the introduction of additional functional groups.

N-Substitution: The nitrogen atom of the piperidin-2-one ring is a common site for modification. The introduction of various substituents can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds. For instance, in a series of 3-phenylpiperidine-2,6-diones, N-alkylation with different arylpiperazinylalkyl chains was shown to modulate antiviral and antimicrobial activities. While most of the tested compounds in one study showed moderate activity, this highlights the principle that N-substitution is a viable strategy for tuning the biological profile of piperidinone derivatives. researchgate.net

The following table illustrates the impact of core modifications on the biological activity of related heterocyclic compounds.

| Core Modification | Example Compound Class | Observed Impact on Activity | Reference |

| N-Alkylation | 3-Phenylpiperidine-2,6-diones | Modulation of antiviral and antimicrobial properties. | researchgate.net |

| Ring Bioisosterism | 2-Azaspiro[3.3]heptane analogs of piperidines | Altered lipophilicity and metabolic stability. | researchgate.net |

| Introduction of Fused Rings | Pyrimido[5,4-d]pyrimidines | Can provide a rigid scaffold for potent antitumor agents. | nih.gov |

Exploration of the 3-(3-Hydroxy-3-methylbutyl) Side Chain for Optimizing Target Affinity and Selectivity

Length and Flexibility of the Alkyl Chain: The four-carbon chain provides a degree of flexibility, allowing the molecule to adopt various conformations to fit into a binding pocket. Altering the length of this chain could significantly impact binding affinity. A shorter or longer chain might lead to a loss of key interactions or introduce steric hindrance.

Role of the Hydroxyl Group: The tertiary hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This interaction is often crucial for anchoring the ligand to the receptor. The position of this hydroxyl group is also critical. Studies on other molecules with hydroxyalkyl side chains have shown that even a slight shift in the position of the hydroxyl group can lead to a dramatic loss of activity.

Impact of the Gem-Dimethyl Groups: The two methyl groups on the same carbon atom (gem-dimethyl) can serve several purposes. They can provide favorable van der Waals interactions with hydrophobic pockets in the receptor. Additionally, their bulk can restrict the rotation of the side chain, locking it into a more favorable conformation for binding. This conformational restriction can enhance both affinity and selectivity.

The table below summarizes the potential impact of modifying the 3-(3-hydroxy-3-methylbutyl) side chain based on general principles of medicinal chemistry.

| Side Chain Modification | Potential Impact |

| Shortening or lengthening the alkyl chain | May disrupt optimal positioning within the binding site. |

| Removal or relocation of the hydroxyl group | Likely to eliminate a critical hydrogen bonding interaction, reducing affinity. |

| Replacement of gem-dimethyl groups with smaller or larger alkyl groups | Could alter hydrophobic interactions and conformational preferences. |

Stereochemical Effects on Receptor Binding and Functional Efficacy

The presence of a chiral center at the 3-position of the piperidin-2-one ring, as well as potentially at the carbon bearing the hydroxyl group in the side chain, means that 3-(3-hydroxy-3-methylbutyl)piperidin-2-one can exist as multiple stereoisomers. The stereochemistry of a molecule is often a critical factor in its biological activity, as receptors are chiral environments.

The differential activity of enantiomers and diastereomers is a well-established phenomenon in pharmacology. For instance, in the synthesis of certain cannabinoid isomers, the equatorial stereochemistry of a substituent at a specific carbon was found to be a determinant of psychotropic activity. researchgate.net Similarly, the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives has been pursued to access specific stereoisomers for biological evaluation. researchgate.net

In a study on the asymmetric synthesis of a 3-methylpiperidin-2-one (B1294715) derivative, the stereochemical outcome of the alkylation was highly dependent on the reaction conditions and the presence of a chiral auxiliary. This highlights the importance of controlling stereochemistry during synthesis to obtain the desired biologically active isomer. nih.gov

The following table illustrates the importance of stereochemistry in the activity of related compounds.

| Compound Class | Stereochemical Consideration | Impact on Activity | Reference |

| Cannabinoid isomers | Equatorial vs. axial orientation of a substituent | Determined the presence or absence of psychotropic activity. | researchgate.net |

| 3-Methylpiperidin-2-one derivatives | (S) vs. (R) configuration at the 3-position | Different diastereomers can be obtained with varying synthetic strategies. | nih.gov |

Influence of Substituent Nature and Position on Physicochemical and Biological Profiles

The nature and position of substituents on both the piperidin-2-one core and the side chain can profoundly affect the physicochemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability. These properties, in turn, influence the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

The following table provides examples of how substituent changes can affect the properties of related molecules.

| Substituent Modification | Compound Class | Effect on Physicochemical/Biological Profile | Reference |

| Introduction of fluorine | N-Alkyl-piperidine-2-carboxamides | Modulated basicity and lipophilicity; affected metabolic stability. | mdpi.com |

| Variation of heterocyclic ring and linker length | Sulfonamide derivatives | Significant impact on inhibitory activity. | researchgate.net |

| Halogen and methoxy (B1213986) groups on a phenyl ring | Phenyl-substituted heterocycles | Can enhance biological activities. | pharmacophorejournal.com |

Development of Molecular Pharmacophores for Rational Design of Future Compounds

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. The development of such a model for this compound and its analogs would be a valuable tool for the rational design of new, more potent, and selective compounds.

Pharmacophore models are typically generated by aligning a set of active molecules and identifying the common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, and their spatial relationships. For example, a pharmacophore model for a series of furanone derivatives identified a hydrogen bond acceptor, a hydrophobic group, and two aromatic rings as essential features for their anti-inflammatory activity.

A hydrogen bond acceptor (the carbonyl oxygen of the lactam).

A hydrogen bond donor/acceptor (the hydroxyl group on the side chain).

A hydrophobic region (the gem-dimethyl groups and the alkyl backbone of the side chain).

The piperidin-2-one ring itself as a central scaffold.

Computational studies, such as 3D-QSAR (Quantitative Structure-Activity Relationship), can further refine these models and provide quantitative predictions of the biological activity of new designs.

Potential Research Applications and Future Directions for 3 3 Hydroxy 3 Methylbutyl Piperidin 2 One

Utility as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The piperidin-2-one scaffold and its derivatives have demonstrated biological activity, suggesting that 3-(3-hydroxy-3-methylbutyl)piperidin-2-one could be developed into a selective chemical probe.

Lactams are known to be valuable in biochemical studies for investigating enzyme mechanisms and protein-ligand interactions. scbt.com The unsubstituted parent ring, piperidin-2-one, has been identified as an inhibitor of L-glutamate γ-semialdehyde dehydrogenase, indicating that this core structure can interact specifically with enzyme active sites. ebi.ac.uk Furthermore, derivatives of 2-piperidone (B129406) have been designed as potent inhibitors of β-amyloid aggregation, a key pathological process in Alzheimer's disease. nih.gov This demonstrates the potential of the scaffold to interfere with complex protein-protein interactions.

The development of this compound as a chemical probe would involve systematic screening against various biological targets. Its unique 3-dimensional shape, conferred by the side chain and stereocenter, could be exploited to achieve high selectivity for a particular protein. By elucidating the specific targets of this molecule, it could be used to probe cellular pathways, validate new drug targets, and better understand fundamental biological processes.

| Scaffold Type | Example Biological Target/Application | Reference |

| Piperidin-2-one | Inhibition of L-glutamate γ-semialdehyde dehydrogenase | ebi.ac.uk |

| Substituted 2-Piperidone | Inhibition of β-amyloid (Aβ) aggregation | nih.gov |

| Piperidine (B6355638) | Sigma Receptor (S1R) modulation | nih.govrsc.org |

| Piperidine | Acetylcholinesterase (AChE) inhibition | acs.org |

| General Lactams | Study of enzyme mechanisms and protein-ligand interactions | scbt.com |

Foundation for the Design and Synthesis of Novel Chemical Biology Libraries

Chemical libraries, which are large collections of diverse small molecules, are essential tools for drug discovery and chemical biology. The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, making them ideal starting points for library synthesis. nih.gov The piperidine ring is widely regarded as such a scaffold. thieme-connect.comresearchgate.net

The structure of this compound is well-suited to serve as a template for combinatorial chemistry. Key structural features make it a versatile foundation for a chemical library:

The Lactam Nitrogen: The N-H group of the piperidin-2-one ring can be readily alkylated or acylated to introduce a wide array of substituents, exploring different chemical spaces.

The Hydroxyl Group: The tertiary alcohol on the side chain serves as a convenient chemical handle for reactions such as esterification, etherification, or replacement, allowing for the introduction of diverse functional groups.

The Ring Backbone: The carbon framework of the piperidine ring can be further functionalized.

Stereochemistry: The chiral center at the 3-position allows for the synthesis of stereoisomer libraries, which is critical as the biological activity of chiral molecules can be highly dependent on their specific 3D arrangement. thieme-connect.com

By systematically modifying these positions, a large and structurally diverse library of compounds can be generated from this single precursor. Screening this library against various biological assays could lead to the identification of new hit compounds with unique biological activities, providing leads for drug development or new chemical probes. nih.gov

Exploration of Non-Therapeutic Applications (e.g., agrochemicals, materials science components)

Beyond biomedical research, the structural motifs within this compound suggest potential applications in other fields, notably agrochemicals and materials science.

Agrochemicals: Heterocyclic compounds are of immense importance in agricultural chemistry for the development of insecticides, fungicides, and herbicides. numberanalytics.com The piperidine scaffold is a component of numerous agrochemicals. ccspublishing.org.cn Recent reviews have highlighted the significant potential for developing novel piperidine-containing pesticides. ccspublishing.org.cn For instance, certain piperidine derivatives have been patented for their use as insecticides, acaricides, and nematicides. google.com The unique substitution pattern of this compound could lead to novel modes of action against agricultural pests or be optimized to develop selective herbicides or plant growth regulators. ccspublishing.org.cnnih.gov

Materials Science: Lactams are fundamental monomers in polymer chemistry. scbt.com The ring-opening polymerization of lactams is a major industrial process for producing polyamides, such as Nylon. youtube.comtaylorandfrancis.com The parent δ-valerolactam (piperidin-2-one) can undergo this reaction to form polyamide chains. The side chain of this compound could be used to create functional polymers with tailored properties. For example, the hydroxyl groups could serve as cross-linking sites or be used to modify the polymer's solubility, thermal stability, or adhesive characteristics. This could lead to the development of novel high-performance polymers, resins, or biodegradable materials. scbt.com

| Application Area | Relevant Structural Core | Potential Use | Reference |

| Agrochemicals | Piperidine | Development of novel insecticides, fungicides, or herbicides | ccspublishing.org.cngoogle.com |

| Materials Science | Lactam (Piperidin-2-one) | Monomer for ring-opening polymerization to create functional polyamides (e.g., Nylon variants) | scbt.comyoutube.comtaylorandfrancis.com |

| Organic Synthesis | Piperidine | Solvent and base in chemical reactions | ijnrd.org |

Advanced Computational Design and Optimization through Artificial Intelligence and Machine Learning

Computational approaches can be applied in several ways:

Target Identification and Virtual Screening: Docking simulations and molecular dynamics can be used to screen this compound against libraries of known protein structures to predict potential biological targets. nih.govresearchgate.net This can prioritize experimental work and uncover unexpected activities.

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning, can be developed for piperidine derivatives. tandfonline.comresearchgate.net Such models could predict the biological activity or physicochemical properties of novel analogs of the target compound before they are synthesized, guiding the design of more potent and drug-like molecules.

Generative Models for de Novo Design: AI and deep learning can be used to design entirely new molecules based on the piperidin-2-one scaffold. nih.gov By providing the model with desired properties (e.g., high affinity for a specific target, low predicted toxicity), generative algorithms can propose novel derivatives for synthesis.

Synthesis Planning: AI tools are being developed to predict and optimize synthetic routes for complex molecules, which could make the production of a chemical library based on this compound more efficient and cost-effective. cas.orgmdpi.com

The synergy between computational predictions and experimental validation can dramatically accelerate the research and development cycle for new molecules derived from this promising scaffold. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-(3-Hydroxy-3-methylbutyl)piperidin-2-one, and how can reaction conditions be optimized for laboratory-scale preparation?

Methodological Answer: A common approach involves coupling reactions using intermediates such as hydroxymethyl-substituted piperidinones. For example, copper(I) iodide and dicyclohexylcarbodiimide (DCC) in toluene under reflux have been used to synthesize related piperidin-2-one derivatives . Optimization may include adjusting catalyst loading, solvent polarity (e.g., toluene vs. THF), and reaction time to improve yield. Monitoring progress via TLC or HPLC is critical.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the presence of the hydroxy-methylbutyl moiety and piperidinone ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and hydroxyl (-OH) functional groups.

- HPLC : Assesses purity using reverse-phase columns (C18) with UV detection at 210–260 nm .

Q. How should researchers handle stability issues related to this compound during storage?

Methodological Answer: Store the compound under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the hydroxyl group. Lyophilization or desiccant storage (e.g., silica gel) minimizes hydrolysis. Stability should be monitored periodically via NMR or HPLC .

Advanced Research Questions

Q. How can researchers address discrepancies in yield or stereochemical outcomes when synthesizing this compound using different catalytic systems?

Methodological Answer: Contradictions in stereochemical outcomes (e.g., cis/trans isomerism) may arise from varying catalysts (e.g., Cu(I) vs. Pd-based systems). To resolve this:

Q. What computational strategies are suitable for predicting the biological activity or binding interactions of this compound derivatives?

Methodological Answer:

- Molecular Docking : Screen against target proteins (e.g., enzymes in pesticide or drug pathways) using AutoDock Vina or Schrödinger Suite .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration).

- MD Simulations : Assess binding stability over time with GROMACS or AMBER .

Q. In what research contexts has this compound been utilized as an intermediate or bioactive compound?

Methodological Answer:

- Agrochemical Development : As a precursor in pesticides like cypyrafluone, which targets weed resistance .

- Medicinal Chemistry : Used in PROTAC (Proteolysis-Targeting Chimaera) synthesis for degrading disease-related proteins .

- Neuroscience Research : Structural analogs (e.g., piperlongumine derivatives) show neuroprotective activity via ROS modulation .

Data Contradiction Analysis

Q. How should conflicting data on synthetic yields be reconciled across literature reports?

Methodological Answer:

- Reproducibility Checks : Repeat experiments with strict control of variables (e.g., moisture, oxygen levels).

- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., catalyst type, solvent) affecting yield .

- Meta-Analysis : Compare datasets from peer-reviewed studies to isolate trends (e.g., higher yields in anhydrous conditions).

Q. What strategies validate the proposed mechanism of action for this compound in biological systems?

Methodological Answer:

- Knockout/Knockdown Studies : Use CRISPR/Cas9 to silence target genes and observe phenotypic changes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to hypothesized receptors.

- Metabolomic Profiling : LC-MS/MS tracks metabolic shifts post-treatment to identify pathways affected .

Tables for Key Data

| Synthetic Method Comparison | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Copper(I) iodide + DCC | CuI | Toluene | 63 | |

| Palladium-catalyzed cross-coupling | Pd(PPh) | DMF | 48 |

| Analytical Parameters | Technique | Key Peaks/Features |

|---|---|---|

| Structural Confirmation | H NMR | δ 1.2–1.4 (3H, -CH), δ 4.1 (-OH) |

| Purity Assessment | HPLC | Retention time: 8.2 min, >98% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.